7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine
Overview
Description
7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine is a chemical compound with the molecular formula C8H6BrNO4 It is characterized by the presence of bromine and nitro functional groups attached to a dihydrobenzo[1,4]dioxine ring system
Scientific Research Applications
7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes .
Safety and Hazards
Preparation Methods
The synthesis of 7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable precursor followed by nitration under controlled conditions. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid or other nitrating agents. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. .
Mechanism of Action
The mechanism of action of 7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine include:
- 6-Bromo-7-nitro-2,3-dihydrobenzo[1,4]dioxine
- 5-Bromo-7-nitro-2,3-dihydrobenzo[1,4]dioxine These compounds share structural similarities but differ in the position of the bromine and nitro groups. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
7-bromo-5-nitro-2,3-dihydro-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-5-3-6(10(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVHVNMOHIXKSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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